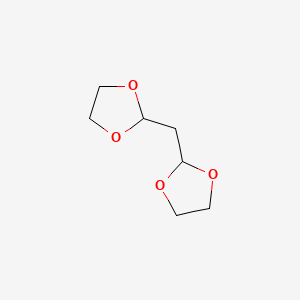

2,2'-Methylenebis(1,3-dioxolane)

Description

Contextual Significance within Organic and Polymer Chemistry

In organic chemistry, 1,3-dioxolanes are well-established as protecting groups for aldehydes and ketones, as well as for 1,2-diols. researchgate.net The bifunctional nature of 2,2'-Methylenebis(1,3-dioxolane) makes it a valuable building block in the synthesis of more complex molecules. organic-chemistry.org Its structure is derived from the reaction of malonaldehyde with two equivalents of ethylene (B1197577) glycol. fda.gov

The primary significance of 2,2'-Methylenebis(1,3-dioxolane) in polymer chemistry lies in its role as a monomer in polymerization reactions. Specifically, it is utilized in cationic ring-opening polymerization. This process leads to the formation of polymers with unique architectures and properties. The resulting polymers can be designed to be degradable, which is a key area of interest for developing more sustainable materials. rsc.orgrsc.org

The polymerization of related dioxolane compounds, such as 1,3-dioxolane (B20135), has been shown to be catalyzed by various agents, including Lewis acids like Mg²⁺ ions and montmorillonite (B579905) clays (B1170129). orientjchem.orgrsc.org This research provides a foundation for understanding the polymerization behavior of bis-dioxolane structures. The resulting poly(1,3-dioxolane) can be a chemically recyclable thermoplastic with promising mechanical properties. nih.gov

Historical Perspective of Bis-Dioxolane Research

Research into dioxolane-containing molecules has a long history, initially focusing on their synthesis and role as protecting groups in organic synthesis. The study of bis(dioxolane) compounds, such as derivatives of bis(1,3-dioxan-5-yl)ethane, has explored their conformational analysis and stereoselective synthesis. researchgate.net These fundamental studies have been crucial for understanding the three-dimensional structures and reactivity of these molecules.

The development of polymer chemistry brought new applications for cyclic ethers and acetals, including dioxolanes. Early studies on the cationic copolymerization of 1,3-dioxolane with other cyclic ethers helped to establish the reactivity ratios of these monomers. capes.gov.br This foundational work paved the way for investigating more complex monomers like 2,2'-Methylenebis(1,3-dioxolane). The ability of the dioxolane ring to undergo ring-opening polymerization has been a key driver of this research.

More recently, research has focused on the synthesis of specialized dioxolane derivatives for specific applications. This includes the preparation of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and their potential biological activities. researchgate.net Furthermore, various 1,3-dioxolane derivatives have been investigated for their potential in modulating multidrug resistance in cancer therapy. nih.gov

Key Research Areas and Challenges for 2,2'-Methylenebis(1,3-dioxolane) Studies

Current research on 2,2'-Methylenebis(1,3-dioxolane) and related compounds is concentrated on several key areas:

Degradable Polymers: A significant area of research is the use of methylene-dioxolane derivatives, such as 2-methylene-1,3-dioxepane (B1205776), in the synthesis of degradable copolymers. rsc.org This is driven by the need for environmentally friendly plastics. The incorporation of the dioxolane structure into the polymer backbone allows for hydrolytic degradation.

Controlled Polymerization: Achieving well-defined polymers with controlled molecular weights and low dispersity is a major goal. Techniques like nitroxide-mediated polymerization are being explored for cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane to create degradable polymers with tunable properties. rsc.org

Novel Synthetic Methods: The development of efficient and reliable methods for synthesizing dioxolane derivatives remains an important research area. rsc.org This includes exploring new catalysts and reaction conditions to improve yields and stereoselectivity. chemicalbook.comgoogle.com

Bio-based Solvents: There is growing interest in using 1,3-dioxolane compounds as bio-based and sustainable reaction media, offering a greener alternative to traditional fossil-based solvents. rsc.org

Key challenges in the study of 2,2'-Methylenebis(1,3-dioxolane) include:

Polymerization Control: Controlling the cationic ring-opening polymerization to achieve high molecular weight polymers with narrow molecular weight distributions can be challenging.

Monomer Synthesis: The synthesis of functionalized bis-dioxolane monomers can be complex and may require multiple steps with careful purification.

Characterization: Thorough characterization of the resulting polymers, including their microstructure and degradation products, is essential for understanding their properties and performance.

Data Tables

Table 1: Properties of 2,2'-Methylenebis(1,3-dioxolane)

| Property | Value |

|---|---|

| CAS Number | 4405-17-8 epa.gov |

| Molecular Formula | C₇H₁₂O₄ |

| Synonyms | Malonaldehyde, cyclic bis(ethylene acetal) fda.gov |

| Stereochemistry | Achiral fda.gov |

Table 2: Related Dioxolane Compounds in Research

| Compound Name | CAS Number | Key Research Area |

|---|---|---|

| 2-Methyl-1,3-dioxolane (B1212220) | 497-26-7 sigmaaldrich.com | Synthesis and as a reaction product. chemicalbook.comgoogle.com |

| 2-Methylene-1,3-dioxolane | Not specified | Polymer chemistry. chemspider.com |

| 2-Methylene-4-phenyl-1,3-dioxolane | Not specified | Radical ring-opening polymerization. rsc.org |

| 1,3-Dioxolane | 646-06-0 | Cationic polymerization, recyclable polymers. orientjchem.orgrsc.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

4405-17-8 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-ylmethyl)-1,3-dioxolane |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h6-7H,1-5H2 |

InChI Key |

DIMWHKNNIBAPFI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CC2OCCO2 |

Origin of Product |

United States |

Synthetic Strategies for 2,2 Methylenebis 1,3 Dioxolane and Its Analogs

Classical Chemical Syntheses

Traditional synthetic routes to 2,2'-Methylenebis(1,3-dioxolane) and its derivatives primarily involve well-established organic reactions such as acetalization, ketalization, and dehydrohalogenation.

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of an aldehyde or a ketone with a 1,2-diol. organic-chemistry.org In the case of 2,2'-Methylenebis(1,3-dioxolane), this typically involves the reaction of malonaldehyde bis(dimethyl acetal) with ethylene (B1197577) glycol.

The general mechanism for acid-catalyzed acetalization involves the protonation of the carbonyl group of the aldehyde or ketone, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent dehydration and ring closure lead to the formation of the 1,3-dioxolane (B20135) ring. nih.gov A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and hydrochloric acid, as well as Lewis acids. organic-chemistry.orgnih.gov The removal of water, often achieved by azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the equilibrium towards product formation. organic-chemistry.org

For instance, the synthesis of 2-methyl-1,3-dioxolane (B1212220) can be achieved by reacting acetaldehyde (B116499) with ethylene glycol in the presence of an acid catalyst. google.comsigmaaldrich.com This reaction serves as a model for the formation of the dioxolane ring system present in 2,2'-Methylenebis(1,3-dioxolane).

Table 1: Examples of Acetalization/Ketalization Reactions for 1,3-Dioxolane Synthesis

| Carbonyl Compound | Diol | Catalyst | Product | Reference |

| Aldehydes/Ketones | Ethylene Glycol | p-Toluenesulfonic Acid | Substituted 1,3-dioxolanes | chemicalbook.com |

| Aldehydes/Ketones | 1,2-Ethanediol | Brønsted or Lewis Acid | 1,3-Dioxolanes | organic-chemistry.org |

| Acetaldehyde | Ethylene Glycol | Acid Catalyst | 2-Methyl-1,3-dioxolane | google.com |

| α,β-Unsaturated Carbonyls | Ethylene Glycol | Platinum Complexes | Substituted 1,3-dioxolanes |

An alternative approach to forming the methylene (B1212753) bridge in compounds like 2,2'-Methylenebis(1,3-dioxolane) involves dehydrohalogenation reactions. While direct dehydrohalogenation to form the parent 2,2'-Methylenebis(1,3-dioxolane) is less commonly detailed, the principle is applied in the synthesis of related methylene-dioxolane structures. google.com This strategy typically starts with a halogenated precursor that, upon treatment with a base, eliminates a hydrogen halide to form a double bond or, in this context, a methylene-linked structure.

For example, the synthesis of methylene-1,3-dioxolanes can be achieved by reacting a di-halogenated precursor with an inorganic base in the presence of polyethylene (B3416737) glycol dimethyl ethers. google.com This method can reportedly produce methylene-1,3-dioxolanes in good purity and yield. google.com However, side reactions such as ring-opening, isomerization, and substitution can occur under certain conditions. google.com The use of strong bases like potassium hydroxide (B78521) in combination with poly(ethylene glycol) has also been reported for the dehalogenation of various organic halides, a reaction class that is mechanistically related. acs.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of solvent-free reactions and the use of renewable resources in the synthesis of 2,2'-Methylenebis(1,3-dioxolane) and its analogs.

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing or eliminating the use of volatile and often hazardous organic solvents. Photocatalytic methods represent one such approach. For example, the synthesis of cyclic acetals has been achieved using a photocatalytic installation with a quartz reactor, employing iron(III) chloride hexahydrate and sodium nitrite (B80452) under UV irradiation. chemicalbook.com Another green method involves the use of Eosin Y as an organic photocatalyst for the acetalization of various carbonyl compounds with ethylene glycol under visible light from household bulbs.

Microwave-assisted synthesis is another solvent-free or minimal-solvent technique that can accelerate reaction rates and improve yields. The acetalization of glycerol (B35011) with benzaldehyde, for instance, has been optimized using microwave irradiation, significantly reducing the reaction time. mdpi.com

The use of renewable resources is a cornerstone of green chemistry. Glycerol, a major byproduct of biodiesel production, is a key bio-based feedstock for the synthesis of 1,3-dioxolane derivatives. mdpi.com For example, the acetalization of glycerol with acetaldehyde, catalyzed by p-toluenesulfonic acid, yields 2,2-dimethyl-1,3-dioxolan-4-yl methanol (B129727) with high efficiency. mdpi.com

Furthermore, research is ongoing to utilize sugars derived from lignocellulosic biomass, such as that from herbaceous agricultural feedstocks, for microbial production of chemicals like 2,3-butanediol. usda.govresearchgate.net This diol can then be a precursor for the synthesis of chiral dioxolanes. The integration of biocatalytic and chemocatalytic steps, sometimes in the same organic solvent like the bio-based cyclopentyl methyl ether, offers a promising pathway for the sustainable production of dioxolanes. nih.govd-nb.info This approach can even utilize carbon dioxide as a C1 source for the formation of the methylene bridge in the dioxolane structure. nih.gov

Table 2: Green Synthesis Approaches for Dioxolane Derivatives

| Method | Reactants | Catalyst/Conditions | Product | Reference |

| Photocatalysis | Primary alcohol, Diol | FeCl₃·6H₂O, NaNO₂, UV irradiation | Cyclic acetals | chemicalbook.com |

| Photocatalysis | Carbonyl compounds, Ethylene glycol | Eosin Y, Visible light | Dioxolanes | |

| Microwave-assisted | Glycerol, Benzaldehyde | p-Toluenesulfonic acid, Microwaves | 2-benzyl-4-hydroxymethyl-1,3-dioxolane and 2-benzyl-5-hydroxy-1,3-dioxane | mdpi.com |

| Bio-based Feedstock | Glycerol, Acetaldehyde | p-Toluenesulfonic acid | 2,2-dimethyl-1,3-dioxolan-4-yl methanol | mdpi.com |

| Chemoenzymatic Cascade | Aliphatic aldehydes | Enzyme cascade, Ruthenium catalyst | Chiral dioxolanes | nih.govd-nb.info |

Stereoselective Synthesis of Chiral 1,3-Dioxolane Derivatives

The synthesis of specific stereoisomers of 1,3-dioxolane derivatives is of great importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.

Chiral 1,3-dioxolanes can be prepared from enantiomerically pure α-hydroxy acids, such as lactic acid or mandelic acid. nih.gov These starting materials allow for the introduction of a second stereogenic center with high diastereoselectivity. nih.gov The resulting chiral 1,3-dioxolan-4-ones are versatile intermediates in asymmetric synthesis. nih.gov

Another strategy involves the use of chiral catalysts. For example, a Rh(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles with high enantioselectivity. rsc.org This method utilizes a chiral carboxylate ligand on the rhodium catalyst to control the stereochemical outcome of the reaction. rsc.org

Furthermore, the stereoselective reduction of chiral 1,3-hydroxy ketones, which can be obtained through asymmetric aldol (B89426) reactions using proline-derived organocatalysts, provides a pathway to enantiomerically pure chiral 1,3-diols. nih.gov These diols can then be converted to the corresponding chiral 1,3-dioxolanes. The use of chiral oxazaborolidine reagents in the reduction step ensures high enantiomeric purity of the final diol product. nih.gov Nucleophilic substitution at the C-2 position of pre-existing chiral 1,3-dioxolanes, promoted by Lewis acids like TiCl₄, also offers a route to other chiral derivatives with high enantiomeric excess. thieme-connect.de

Process Optimization for Industrial and Research Applications

The optimization of synthetic processes for 2,2'-Methylenebis(1,3-dioxolane) and its analogs is crucial for improving yield, purity, and cost-effectiveness, both in industrial manufacturing and for research purposes. Key areas of optimization include the choice of catalysts, reaction conditions, and separation techniques.

For industrial applications, the use of robust and recyclable catalysts is a primary consideration. In the synthesis of related compounds like 1,3-dioxolane from aqueous formaldehyde (B43269) and ethylene glycol, reactive distillation with a pressure-swing distillation process has been proposed as an energy-efficient alternative to traditional methods. researchgate.net This integrated approach combines reaction and separation into a single unit, reducing equipment costs and energy consumption. researchgate.net The use of solid acid catalysts, such as zirconia, alumina, and zeolites, is also advantageous as they can be easily separated from the reaction mixture and potentially reused. google.com

In a patented method for producing 2-methyl-1,3-dioxolane within a polyester (B1180765) solid-state polycondensation process, acetaldehyde is reacted with ethylene glycol in a gas scrubbing unit in the presence of an acid catalyst. google.com The resulting dioxolane is then readily separated from the ethylene glycol stream. google.com This integrated process demonstrates how byproducts from one industrial process can be valorized into useful chemicals.

For research applications, where smaller scales and higher purity are often the focus, optimization may involve fine-tuning reaction conditions and using milder reagents. For example, the use of 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) as a trimethylsilyl (B98337) source for the preparation of cyclic acetals under Noyori's conditions allows for smooth reactions under mild conditions with excellent yields. organic-chemistry.org

The table below summarizes key parameters from an optimized industrial synthesis of a methylene-dioxolane analog. google.com

| Parameter | Value |

| Reactant 1 | 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (150 g, 1 mol) |

| Reactant 2 | Sodium Hydroxide (80 g) |

| Solvent | Polyethylene glycol dimethyl ether 250 (500 ml) |

| Temperature | 120 °C |

| Reaction Time | 2 hours |

| Product | 2,2-dimethyl-4-methylene-1,3-dioxolane |

| Yield | 92% (125 g) |

| Purity | 99% |

| Isolation Method | Vacuum distillation (100 mbar) |

This data highlights a highly efficient process with a short reaction time and high product yield and purity. google.com

Further optimization can be achieved by exploring alternative, greener solvents. For instance, 1,3-dioxolane itself has been investigated as a green solvent for the extraction of biopolymers, indicating the potential for using dioxolane-based compounds in more environmentally friendly processes. nih.gov The development of such processes is an active area of research, aiming to balance economic viability with environmental sustainability.

Mechanistic Investigations of 2,2 Methylenebis 1,3 Dioxolane Reactivity

Polymerization Mechanisms

The transformation of 2,2'-Methylenebis(1,3-dioxolane) into a polymer can theoretically proceed through different mechanistic pathways. The structure, featuring two saturated acetal (B89532) rings connected by a methylene (B1212753) bridge, primarily lends itself to cationic ring-opening polymerization (CROP). In contrast, radical ring-opening polymerization (RROP) is not a typical pathway for this saturated monomer, as it lacks the structural features that usually facilitate such a mechanism.

Radical Ring-Opening Polymerization (RROP) Kinetics and Thermodynamics

Radical ring-opening polymerization (RROP) is a powerful method for introducing functional groups, such as esters, into the backbone of polymers produced via radical mechanisms. This process typically involves a cyclic monomer that contains a structural feature, like an exocyclic double bond, which upon addition of a radical, generates an intermediate that can undergo a ring-opening reaction. chemrxiv.orgrsc.org

For the compound 2,2'-Methylenebis(1,3-dioxolane), which is a saturated bis-acetal without a carbon-carbon double bond, the classic RROP mechanism is not readily applicable. This pathway is characteristic of monomers like cyclic ketene (B1206846) acetals (CKAs), such as 2-methylene-1,3-dioxepane (B1205776) (MDO) or 2-methylene-4-phenyl-1,3-dioxolane (MPDL). nih.govnih.govdigitellinc.com In the polymerization of CKAs, a radical adds to the exocyclic double bond, and the resulting adduct radical can either propagate through a ring-retaining vinyl addition or undergo a β-scission reaction that opens the ring to form a more stable radical and an ester linkage in the polymer backbone. chemrxiv.org

The competition between these two pathways is a key aspect of the kinetics. The thermodynamics of the process are largely driven by the ring strain of the monomer, with higher strain favoring the ring-opening step. chemrxiv.org For most CKAs, the polymerization results in a random copolymer containing both ester units (from ring-opening) and acetal units (from vinyl propagation). chemrxiv.org

Table 1: Activation Enthalpies for Ring-Opening vs. Ring-Retaining Propagation in Selected Cyclic Ketene Acetals (CKA) This table illustrates the kinetic competition in CKA monomers, which undergo true RROP, as an analogy for the principles of this mechanism.

| Monomer | Ring System | Activation Enthalpy (Ring-Opening, kJ/mol) | Activation Enthalpy (Ring-Retaining, kJ/mol) | Predominant Linkage |

|---|---|---|---|---|

| C5 (2-methylene-1,3-dioxolane) | 5-membered | ~45 | ~30 | Acetal |

| C6 (2-methylene-1,3-dioxane) | 6-membered | ~50 | ~30 | Acetal |

| C7 (2-methylene-1,3-dioxepane) | 7-membered | <40 | ~30 | Ester |

Data sourced from theoretical calculations and experimental observations for model CKA monomers. chemrxiv.org

The fundamental steps of any radical polymerization are initiation, propagation, and termination. libretexts.org

Initiation: This phase involves the generation of free radicals from a non-radical species. lumenlearning.com Typically, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is decomposed using heat or UV light to produce active radicals. libretexts.orgchemistrysteps.com These radicals then react with a monomer molecule to start the polymerization chain. nih.gov

Propagation: In this step, the newly formed monomer radical adds to another monomer molecule, transferring the radical center to the end of the growing chain. masterorganicchemistry.com This process repeats, often thousands of times, to build the polymer chain. chemistrysteps.com In a potential RROP process, this step would involve the crucial decision between ring-opening and ring-retaining addition. chemrxiv.org

Termination: The chain growth is concluded in this phase. Termination occurs when two growing radical chains react with each other to form a stable, non-radical species. lumenlearning.com This can happen through combination, where the two chains form a single bond, or disproportionation, where one radical abstracts a hydrogen from the other, resulting in two separate, stable polymer chains. chemistrysteps.com

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and poor architectural control, controlled radical polymerization (CRP) techniques have been developed. wikipedia.org One such method is Cobalt-Mediated Radical Polymerization (CMRP).

CMRP utilizes cobalt complexes, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), as mediating agents. wikipedia.orgrsc.org The mechanism relies on the reversible formation of a covalent bond between the cobalt complex and the radical at the end of the growing polymer chain. wikipedia.org This reversible termination creates a dynamic equilibrium between a low concentration of active, growing radicals and a high concentration of dormant, cobalt-capped chains. By keeping the concentration of active radicals low, the probability of termination reactions between two polymer chains is minimized, leading to a more controlled or "living" polymerization process. wikipedia.org This control allows for the synthesis of polymers with predetermined molecular weights, narrow dispersities, and complex architectures like block copolymers. rsc.orgnih.gov While CMRP has been successfully applied to the polymerization of monomers like vinyl acetate (B1210297) and vinyl chloride, its application to a saturated bis-acetal like 2,2'-Methylenebis(1,3-dioxolane) would require a viable radical initiation method for the ring system. rsc.org

Cationic Ring-Opening Polymerization (CROP) Pathways

Cationic ring-opening polymerization (CROP) is the most viable and well-documented pathway for the polymerization of cyclic acetals, including 1,3-dioxolane (B20135). researchgate.netcmu.edu Therefore, 2,2'-Methylenebis(1,3-dioxolane) is expected to undergo CROP, acting as a bifunctional monomer that can lead to the formation of cross-linked or branched polyacetal networks. The polymerization is initiated by electrophilic species, such as protonic acids or Lewis acids, which attack one of the oxygen atoms in the dioxolane ring, leading to a positively charged intermediate that propagates the ring-opening process. mit.edunumberanalytics.com

In the CROP of cyclic acetals like 1,3-dioxolane, polymerization can proceed through two main competing mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. acs.orgresearchgate.netrsc.org

Active Chain End (ACE) Mechanism: This is the traditional CROP pathway where the growing polymer chain carries the active cationic center (an oxonium ion) at its end. acs.orgresearchgate.net This active chain end directly attacks a neutral monomer molecule, adding it to the chain and regenerating the active site at the new chain end. The ACE mechanism is often associated with side reactions like cyclization, where the active end of a chain attacks its own backbone, leading to the formation of cyclic oligomers and a broader molecular weight distribution. researchgate.netrsc.org

Activated Monomer (AM) Mechanism: This mechanism becomes significant in the presence of protic substances like water or alcohols. acs.orgresearchgate.net In the AM pathway, the initiator (a proton) reversibly activates a monomer molecule by protonating it. This "activated monomer" is then attacked by a neutral, hydroxyl-terminated polymer chain. acs.orgrsc.org The key difference is that the growing chain itself is not ionic, which significantly reduces intramolecular side reactions (cyclization) and allows for better control over the polymerization. researchgate.netrsc.org The choice between the ACE and AM mechanisms is influenced by factors such as monomer basicity and the concentration of any protic additives in the system. acs.orgresearchgate.net

The initiator system is critical in CROP as it generates the cationic species that begins the polymerization. mit.edu The rate of polymerization and the properties of the resulting polymer are highly dependent on the choice of initiator and, if applicable, a co-initiator. researchgate.netorientjchem.org

Common initiators for the CROP of 1,3-dioxolane and related acetals include:

Protonic (Brønsted) Acids: Strong acids like triflic acid (CF₃SO₃H) or perchloric acid (HClO₄) can directly protonate the oxygen atom of the dioxolane ring to initiate polymerization. mit.edu

Lewis Acids: Compounds like boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), or tin tetrachloride (SnCl₄) are effective initiators, often requiring a co-initiator like water or an alkyl halide to generate the initiating carbocation. researchgate.netmit.edu

Solid Acid Catalysts: Materials like proton-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Maghnite-H⁺) can also act as heterogeneous initiators, offering the advantage of easy removal from the reaction mixture. orientjchem.org

The concentration and strength of the initiator directly influence the polymerization kinetics; a higher concentration or a stronger acid generally leads to a faster reaction rate. numberanalytics.comorientjchem.org

Table 2: Initiator Systems for the Cationic Polymerization of 1,3-Dioxolane This table summarizes findings for 1,3-dioxolane, which serve as a model for the expected behavior of 2,2'-Methylenebis(1,3-dioxolane).

| Initiator System | Co-initiator / Conditions | Resulting Polymer | Observations | Reference(s) |

|---|---|---|---|---|

| Organo-aluminum compounds | - | White, crystalline solid (m.p. 50–55°C) | Efficient polymerization | researchgate.net |

| Acetyl chloride-Metal halides | - | White, crystalline solid (m.p. 50–55°C) | Efficient polymerization | researchgate.net |

| Acetic anhydride-Perchloric acid | - | White, crystalline solid (m.p. 50–55°C) | Efficient polymerization | researchgate.net |

| Maghnite-H⁺ (Montmorillonite clay) | Bulk polymerization at 40°C | Semi-crystalline copolymer (with styrene) | Yield increases with catalyst amount, indicating more active sites | orientjchem.org |

| Al(OTf)₃ | In-situ polymerization | Gel polymer electrolyte | Used to create quasi-solid-state electrolytes | researchgate.net |

Cyclization Phenomena in Polymerization

The cationic ring-opening polymerization of cyclic acetals like 1,3-dioxolane is known to be susceptible to the formation of cyclic structures. researchgate.netrsc.org This phenomenon is driven by intramolecular "backbiting" reactions, where the growing polymer chain attacks itself, leading to the formation of macrocycles. In the case of a bifunctional monomer such as 2,2'-Methylenebis(1,3-dioxolane), the potential for cyclization is even more complex.

Intramolecular cyclization can occur, leading to the formation of various ring sizes within the polymer backbone. Furthermore, the bifunctional nature of the monomer can lead to intermolecular cyclization, resulting in cross-linked network structures. The extent of cyclization versus linear polymer growth is influenced by several factors, including monomer concentration, catalyst type, and reaction temperature. High monomer concentrations tend to favor linear polymerization, while lower concentrations can increase the likelihood of intramolecular cyclization.

While specific studies on the cyclization phenomena of 2,2'-Methylenebis(1,3-dioxolane) are not extensively detailed in the reviewed literature, the general principles of cyclic acetal polymerization suggest that controlling these cyclization reactions is crucial for determining the final properties of the resulting polymer, such as its molecular weight, topology (linear vs. branched or cross-linked), and mechanical properties.

Copolymerization with Diverse Monomer Classes

The bifunctional nature of 2,2'-Methylenebis(1,3-dioxolane) also makes it a valuable comonomer and cross-linking agent in the synthesis of various copolymers. By incorporating this monomer, the properties of commodity polymers can be modified, for instance, by introducing acetal linkages that can impart degradability.

Cationic ring-opening copolymerization is a common method for incorporating 2,2'-Methylenebis(1,3-dioxolane) into polymer chains. It can be copolymerized with a variety of monomers, including other cyclic ethers, lactones, and vinyl monomers. For example, the copolymerization with other cyclic acetals like 1,3-dioxolane or 1,3-dioxepane (B1593757) can lead to the formation of random or block copolymers with tailored properties. researchgate.net

When copolymerized with vinyl monomers such as styrene (B11656) or acrylates, 2,2'-Methylenebis(1,3-dioxolane) can act as a cross-linking agent, forming a three-dimensional polymer network. This is particularly relevant in the synthesis of thermosetting resins and gels. The reactivity ratios of the comonomers play a critical role in determining the final copolymer composition and architecture.

The table below summarizes the potential copolymerization reactions of 2,2'-Methylenebis(1,3-dioxolane) with different monomer classes, based on the general reactivity of cyclic acetals.

| Monomer Class | Type of Copolymerization | Potential Copolymer Structure |

| Cyclic Ethers (e.g., Tetrahydrofuran) | Cationic Ring-Opening | Random or Block Copolymer |

| Lactones (e.g., ε-Caprolactone) | Cationic or Anionic Ring-Opening | Polyester (B1180765) with Acetal Cross-links |

| Vinyl Monomers (e.g., Styrene, Acrylates) | Cationic or Radical | Cross-linked Polystyrene or Polyacrylate |

Non-Polymerization Chemical Transformations

Beyond its role in polymer synthesis, the chemical structure of 2,2'-Methylenebis(1,3-dioxolane) allows for a range of other chemical transformations, primarily centered around the reactivity of the acetal functional groups.

Ring-Opening Reactions and Hydrolytic Degradation Pathways

The acetal linkages in 2,2'-Methylenebis(1,3-dioxolane) are susceptible to cleavage under acidic conditions. This ring-opening can be a deliberate synthetic step or a pathway for degradation. The hydrolysis of the acetal groups leads to the formation of ethylene (B1197577) glycol and malonaldehyde.

This susceptibility to hydrolytic cleavage is a key feature in the design of degradable polymers. Polymers incorporating 2,2'-Methylenebis(1,3-dioxolane) units can be designed to break down into smaller, environmentally benign molecules upon exposure to acidic environments.

Cycloaddition Reactions and Biradical Intermediates

While the saturated dioxolane rings of 2,2'-Methylenebis(1,3-dioxolane) are not themselves dienophiles or dienes for typical cycloaddition reactions like the Diels-Alder reaction, the molecule can be a precursor to reactive intermediates that can participate in such reactions. For instance, elimination reactions could potentially generate unsaturated derivatives capable of undergoing cycloadditions.

There is no direct evidence in the searched literature for the participation of 2,2'-Methylenebis(1,3-dioxolane) itself in cycloaddition reactions or the formation of biradical intermediates under typical conditions. The general principles of cycloaddition reactions require the presence of π-systems, which are absent in the saturated backbone of this molecule. nih.govyoutube.com

Acetal Protection Group Chemistry

The fundamental reaction for the formation of 2,2'-Methylenebis(1,3-dioxolane) is the acetalization of malonaldehyde with two equivalents of ethylene glycol. Conversely, this structure can be viewed in the context of protecting group chemistry, where the bis-dioxolane moiety can act as a protecting group for a malonaldehyde-like functionality.

In synthetic organic chemistry, dioxolanes are commonly used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions and their ready cleavage under acidic conditions. wikipedia.orgrsc.org The bifunctional nature of 2,2'-Methylenebis(1,3-dioxolane) suggests its potential use in contexts where a masked equivalent of malonaldehyde is required.

The cleavage of the acetal groups to deprotect the carbonyl functionality is typically achieved with aqueous acid. The relative stability of the five-membered dioxolane rings compared to other cyclic acetals can influence the conditions required for deprotection.

Oxidation and Reduction Pathways

While specific studies on the oxidation and reduction of 2,2'-Methylenebis(1,3-dioxolane) are limited in the available literature, the general reactivity of acetals suggests potential pathways. Acetals are generally stable to many oxidizing and reducing agents. However, under certain conditions, the methylene bridge or the C-H bonds of the dioxolane rings could be susceptible to oxidation by strong oxidizing agents.

One source suggests that 2,2'-Bis(1,3-dioxolane), a closely related compound, can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) and reduced by agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). It is plausible that 2,2'-Methylenebis(1,3-dioxolane) would exhibit similar reactivity, although experimental verification is needed. The oxidation would likely target the C-H bonds of the acetal and the methylene bridge, potentially leading to ring-opened or fragmented products. Reduction with strong hydrides would likely be ineffective on the acetal itself but could reduce any carbonyl groups formed from partial hydrolysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the atomic arrangement within a compound. For 2,2'-Methylenebis(1,3-dioxolane), various NMR techniques are employed to analyze its distinct structural components.

Proton (¹H) NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of a molecule by identifying the different types of protons and their neighboring environments. The ¹H NMR spectrum of 2,2'-Methylenebis(1,3-dioxolane) is expected to show two distinct signals corresponding to the two types of protons in the molecule, consistent with its symmetrical structure.

The methylene (B1212753) protons of the two dioxolane rings (-O-CH₂-CH₂-O-) are chemically equivalent and are expected to produce a single multiplet. These protons are coupled to each other, resulting in a complex signal pattern. The protons of the central methylene bridge (-CH₂-), which links the two dioxolane rings, are in a unique chemical environment and are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

The integration of these signals would correspond to a ratio of 8:2 for the dioxolane protons to the methylene bridge protons, respectively, confirming the number of protons in each unique environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,2'-Methylenebis(1,3-dioxolane)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Dioxolane ring protons (-O-CH₂-CH₂-O-) | ~3.8 - 4.0 | Multiplet | 8H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. pdx.edu

Carbon-13 (¹³C) NMR for Backbone and Functional Group Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the symmetry of 2,2'-Methylenebis(1,3-dioxolane), its broadband proton-decoupled ¹³C NMR spectrum is expected to display three distinct signals, representing the three unique carbon environments.

The carbon atoms in the methylene groups of the two dioxolane rings (-O-CH₂-CH₂-O-) are equivalent and will produce a single peak. The acetal (B89532) carbons (O-C-O), where the methylene bridge connects to the dioxolane rings, are also equivalent and will give rise to another distinct signal. The carbon of the central methylene bridge represents the third unique environment. The chemical shift of a ¹³C nucleus is affected by factors such as the electronegativity of attached atoms and the hybridization state. libretexts.org Carbons bonded to electronegative oxygen atoms are deshielded and appear at a higher chemical shift (downfield). libretexts.org Acetal carbons typically resonate in the 90-110 ppm range. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(1,3-dioxolane)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetal Carbon (O-C-O) | 90 - 110 |

| Dioxolane Ring Carbons (-O-CH₂-CH₂-O-) | 60 - 70 |

Note: Predicted values are based on typical ¹³C NMR chemical shift ranges. libretexts.orgwisc.edu

Heteronuclear NMR (e.g., ³¹P, ¹²⁵Te) for Specific Analogs

While not directly applicable to 2,2'-Methylenebis(1,3-dioxolane) itself, heteronuclear NMR techniques are invaluable for characterizing specific analogs of this compound that contain other NMR-active nuclei, such as phosphorus-31 (³¹P) or tellurium-125 (B80016) (¹²⁵Te).

If, for instance, a phosphorus-containing analog were synthesized, ³¹P NMR spectroscopy would be employed. This technique is highly sensitive to the electronic environment around the phosphorus atom. A ³¹P NMR spectrum would provide a signal with a characteristic chemical shift and coupling constants to neighboring protons or carbons, which would be instrumental in confirming the successful synthesis and elucidating the precise structure of the phosphorus-containing moiety. The large chemical shift range of ³¹P NMR allows for clear distinction between different phosphorus functional groups.

Similarly, for a tellurium-containing analog, ¹²⁵Te NMR would offer unique structural insights. The chemical shift of ¹²⁵Te is very sensitive to the geometry and nature of the substituents around the tellurium atom. Although less common, this technique would be a powerful tool for the unambiguous characterization of such specialized analogs.

Multi-Dimensional and Advanced NMR Techniques for Polymer Microstructure

Should 2,2'-Methylenebis(1,3-dioxolane) be used as a monomer for polymerization, multi-dimensional and advanced NMR techniques would be essential for characterizing the resulting polymer's microstructure. The polymerization of the related compound 1,3-dioxolane (B20135) has been studied, and NMR is a key tool for polymer analysis. kpi.ua

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be particularly useful.

COSY would reveal the coupling relationships between protons, helping to confirm the connectivity within the polymer chain. For example, it would show correlations between the protons of the dioxolane ring system.

HSQC would establish the correlation between each proton and its directly attached carbon atom. This is crucial for the unambiguous assignment of both the ¹H and ¹³C NMR spectra of the polymer, helping to identify the repeating unit and any end-group structures.

These advanced techniques provide a detailed map of the polymer's architecture, which is critical for understanding its physical and chemical properties.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. gu.se

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of 2,2'-Methylenebis(1,3-dioxolane) is characterized by the vibrational modes of its constituent C-H and C-O bonds.

The most prominent features in the spectrum would be the strong absorption bands corresponding to the C-O stretching vibrations of the acetal groups. These typically appear in the region of 1200-1000 cm⁻¹. The spectrum would also show C-H stretching vibrations from the methylene groups just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1500-1300 cm⁻¹ region. The complete assignment of vibrational modes can be supported by computational methods. nih.gov

The absence of strong absorptions in other regions, such as a broad band around 3300 cm⁻¹ (O-H stretch) or a sharp band around 1700 cm⁻¹ (C=O stretch), would confirm the purity of the compound and the absence of hydroxyl or carbonyl functional groups.

Table 3: Predicted FTIR Absorption Bands for 2,2'-Methylenebis(1,3-dioxolane)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2950 - 2850 | Medium to Strong |

| CH₂ Scissoring | 1480 - 1440 | Medium |

Note: Predicted values are based on data for similar dioxolane structures and general FTIR correlation tables. researchgate.netresearchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for analyzing the vibrational modes of "2,2'-Methylenebis(1,3-dioxolane)" and its related polymers, offering complementary information to infrared spectroscopy. This non-destructive technique is particularly sensitive to the structural and chemical properties of materials. nih.govedinst.com The Raman spectrum of "2,2'-Methylenebis(1,3-dioxolane)" and its derivatives is characterized by specific bands that correspond to the various functional groups and skeletal vibrations within the molecule.

For instance, the region between 100 cm⁻¹ and 800 cm⁻¹ is rich with information regarding lattice structure and surface terminations. edinst.com In the analysis of polydioxanone (PPDX), a related polymer, Raman spectroscopy has been effectively used to monitor its biodegradation. nih.gov A key observation in such studies is the change in the peak at 1732 cm⁻¹, which is associated with the carbonyl group, allowing for a quantitative evaluation of hydrolytic degradation. nih.gov While specific Raman data for "2,2'-Methylenebis(1,3-dioxolane)" is not extensively detailed in the provided results, the principles of Raman analysis on similar structures suggest that characteristic peaks for the C-O and C-C stretching and bending vibrations of the dioxolane rings, as well as the methylene bridge, would be prominent.

Detailed research findings on the Raman analysis of related compounds indicate that the technique is highly sensitive to changes in the polymer backbone and functional groups. For example, in the study of PPDX stents, Raman spectroscopy was able to detect not only the degradation of the polymer but also the decrease in dye content over time. nih.gov The spectra are typically acquired using an excitation laser, with the scattered light being analyzed to produce the Raman spectrum. nih.gov

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |

| C=O Stretch | ~1732 | Indicates the presence of ester or carbonyl groups, crucial for degradation studies. nih.gov |

| C-O-C Stretch | 1000-1300 | Corresponds to the ether linkages within the polymer backbone. researchgate.net |

| CH₂ Rocking/Twisting | 800-1200 | Relates to the methylene groups in the polymer chain. |

| Skeletal Vibrations | 100-800 | Provides information on the overall structure and conformation of the molecule. edinst.com |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. miamioh.edulibretexts.org

For cyclic acetals like "2,2'-Methylenebis(1,3-dioxolane)", fragmentation often occurs adjacent to the oxygen atoms. The molecular ion peak ([M]⁺) for a related compound, 1,3-dioxane (B1201747) (C₄H₈O₂), is observed at an m/z of 88. docbrown.info For "2,2'-Methylenebis(1,3-dioxolane)" (C₇H₁₂O₄), the molecular weight is 160.17 g/mol , so the molecular ion peak would be expected at m/z 160. epa.gov

Common fragmentation patterns for ethers and related structures include the loss of small neutral molecules or radicals. libretexts.org For instance, in 2-ethyl-2-methyl-1,3-dioxolane, significant fragments are observed at M-15 (loss of a methyl group) and M-29 (loss of an ethyl group). miamioh.edu A similar fragmentation behavior would be anticipated for "2,2'-Methylenebis(1,3-dioxolane)", with characteristic losses corresponding to fragments of the dioxolane rings and the methylene bridge. The base peak in the mass spectrum of 1,3-dioxane is at m/z 87, corresponding to the loss of a single hydrogen atom. docbrown.info

| Ion | m/z | Identity | Significance |

| [M]⁺ | 160 | [C₇H₁₂O₄]⁺ | Molecular ion of 2,2'-Methylenebis(1,3-dioxolane). epa.gov |

| [M-H]⁺ | 159 | [C₇H₁₁O₄]⁺ | Loss of a hydrogen atom. |

| [M-CH₂O]⁺ | 130 | [C₆H₁₀O₃]⁺ | Loss of formaldehyde (B43269) from a dioxolane ring. |

| [C₄H₇O₂]⁺ | 87 | Fragment from a single dioxolane ring. | Similar to the base peak in 1,3-dioxane. docbrown.info |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique ideal for analyzing large, non-volatile molecules like polymers. wpmucdn.comnih.gov It provides information on the molecular weight distribution, repeating units, and end-groups of polymers with minimal fragmentation. researchgate.netnih.gov The technique involves co-crystallizing the polymer sample with a matrix that absorbs the laser energy, leading to the desorption and ionization of the polymer molecules. wpmucdn.com

For the analysis of polymers derived from "2,2'-Methylenebis(1,3-dioxolane)", MALDI-ToF can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). nih.gov The choice of matrix, cationizing agent, and solvent are critical for successful analysis. frontiersin.org For example, in the analysis of a copolymer of 2-methylene-1,3-dioxepane (B1205776) and vinyl acetate (B1210297), MALDI-ToF MS was used to characterize the copolymer structure. rsc.org

Research on various polymers has demonstrated the utility of MALDI-ToF in confirming narrow molecular weight distributions and complete functionalization of polymer chains. nih.gov The spectra typically show a series of peaks corresponding to individual n-mers with different degrees of polymerization, often seen as adducts with cationizing agents like Na⁺ or K⁺. nih.gov

| Parameter | Description | Information Obtained |

| Matrix | A UV-absorbing compound that co-crystallizes with the polymer. | Facilitates desorption and ionization. wpmucdn.com |

| Cationizing Agent | A salt (e.g., sodium trifluoroacetate) that adds a charge to the polymer. | Enables detection in the mass spectrometer. nih.gov |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Provides an average molecular weight based on the number of molecules. nih.gov |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards heavier molecules. | Reflects the contribution of larger polymer chains. nih.gov |

| Đ (Polydispersity Index) | The ratio of Mw to Mn. | A measure of the breadth of the molecular weight distribution. nih.gov |

Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) is a technique used to study the thermal decomposition of materials. The sample is heated to high temperatures in the absence of oxygen (pyrolysis), and the resulting volatile fragments are immediately ionized by a strong electric field (field ionization) and analyzed by a mass spectrometer. capes.gov.br This method provides insights into the thermal stability and degradation mechanisms of polymers.

Py-FIMS can identify the low- and high-molecular-mass products formed during the thermal decomposition of polymers. capes.gov.br For polymers of "2,2'-Methylenebis(1,3-dioxolane)", Py-FIMS would reveal the primary thermal degradation pathways, such as the cleavage of the dioxolane rings and the methylene bridge. The analysis of the pyrolysis products can help in understanding the bond dissociation energies within the polymer structure. While specific Py-FIMS data for "2,2'-Methylenebis(1,3-dioxolane)" is not available in the provided search results, the technique has been successfully applied to other complex polymers like polyquinones to elucidate their thermal decomposition mechanisms. capes.gov.br

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution and polydispersity of polymers. lcms.czshimadzu.com.au The separation is based on the size of the polymer molecules in solution. Larger molecules elute first because they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores and have a longer retention time. shimadzu.com.au

GPC/SEC is a critical tool for characterizing polymers synthesized from "2,2'-Methylenebis(1,3-dioxolane)". It provides values for Mn, Mw, and the polydispersity index (Đ). polymersource.caresearchgate.net The choice of the mobile phase and the column set is crucial for achieving good separation and accurate results. lcms.czschambeck-sfd.com Tetrahydrofuran (THF) is a common mobile phase for many polymers. lcms.czpolymersource.ca The system is typically calibrated using polymer standards with known molecular weights, such as polystyrene. lcms.czwarwick.ac.uk

Research findings consistently show that GPC/SEC is used to confirm the synthesis of polymers with controlled molecular weights and narrow polydispersities. For example, in the synthesis of deuterated poly(methacrylic acid), SEC was used to determine a Mn of 991,985 g/mol and a Mw of 1,252,000 g/mol , resulting in a PDI of 1.263. polymersource.ca Similarly, for CD-substituted polymers, SEC analysis yielded Mn values around 11,400 to 13,700 g/mol with Đ values between 1.22 and 1.25. researchgate.net

| Parameter | Abbreviation | Definition | Significance in Polymer Characterization |

| Number-Average Molecular Weight | Mn | The statistical average molecular weight of a polymer sample. | Reflects the average degree of polymerization. polymersource.caresearchgate.net |

| Weight-Average Molecular Weight | Mw | An average molecular weight that gives more weight to heavier molecules. | Sensitive to the presence of high molecular weight chains. polymersource.caresearchgate.net |

| Polydispersity Index | Đ (or PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. A value of 1 represents a monodisperse polymer. polymersource.caresearchgate.net |

| Retention Volume | Vᵣ | The volume of mobile phase required to elute a particular polymer fraction. | Inversely related to the hydrodynamic volume (size) of the polymer molecules. polymersource.ca |

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While specific methods for 2,2'-Methylenebis(1,3-dioxolane) are not extensively detailed in the literature, standard methodologies for related dioxolane compounds are well-established and would be directly applicable. GC separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. The choice of detector is critical and depends on the analytical goal, such as quantification or identification.

Detailed Research Findings: For the analysis of dioxolane-type compounds, several detector systems are commonly employed. A Flame Ionization Detector (FID) offers robust and sensitive quantification for organic compounds. researchgate.netnih.govresearchgate.net For instance, the determination of 1,3-dioxolane in air samples has been validated using GC-FID with thermal desorption for sample introduction. researchgate.netnih.gov This method involves drawing a known volume of air through an adsorbent tube, followed by heating the tube to release the analyte into the GC system. nih.gov

For unequivocal identification and structural elucidation, a Mass Spectrometer (MS) is the detector of choice. GC-MS analysis of 2-n-nonyl-1,3-dioxolane (B1664093) has been demonstrated using both electron ionization (EI) and chemical ionization (CI) methods, with EI providing superior specificity and sensitivity for monitoring characteristic ions. researchgate.net Two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) provides even greater resolving power, which is particularly useful for complex matrices, as it separates components across two different stationary phases, revealing compound families as clustered groups in a 2D plot. mdpi.com Additionally, element-specific detectors like the Atomic Emission Detector (AED) can be utilized for sensitive detection of specific elements within the molecule, such as silicon in volatile methylsiloxanes, a strategy that could be adapted for other heteroatoms. youtube.com

Table 1: Typical GC Parameters for Dioxolane Analysis

| Parameter | Typical Setting | Purpose | References |

| Column | DB-5, DB-1701, OV-101 (Capillary) | Separation based on polarity and boiling point. | nih.govacs.org |

| Injector | Split/Splitless, Thermal Desorber | Introduction of the sample onto the column. | researchgate.netnih.gov |

| Carrier Gas | Helium, Nitrogen | Mobile phase to carry the analyte through the column. | nih.govacs.org |

| Detector | FID, MS, AED | Quantification (FID), Identification (MS), Element-Specific Detection (AED). | researchgate.netresearchgate.netyoutube.com |

| Temperature | Programmed Ramp (e.g., 50°C to 200°C) | Elution of compounds with a wide range of boiling points. | acs.org |

High Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for the analysis of oligomers and polymers of 2,2'-Methylenebis(1,3-dioxolane) that are not suitable for GC, High-Performance Liquid Chromatography (HPLC) is the preferred technique. HPLC separates compounds based on their interaction with a solid stationary phase (packed in a column) as a liquid mobile phase is pumped through.

Detailed Research Findings: The analysis of various dioxolane derivatives is often accomplished using reverse-phase (RP) HPLC. acs.orgnih.gov In this mode, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. For example, the separation of 2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane can be achieved on a Newcrom R1 reverse-phase column. acs.org The mobile phase typically consists of an aqueous solution and an organic solvent like acetonitrile, often with an acid additive such as phosphoric acid or, for mass spectrometry compatibility, formic acid. acs.orgnih.gov This method is scalable and can be adapted for preparative separations to isolate impurities. acs.org

Table 2: General HPLC Conditions for Dioxolane Derivatives

| Parameter | Typical Setting | Purpose | References |

| Mode | Reverse-Phase (RP) | Separation of moderately polar to nonpolar compounds. | acs.orgnih.gov |

| Column | C18, Newcrom R1 | Nonpolar stationary phase for RP-HPLC. | acs.orgmdpi.com |

| Mobile Phase | Acetonitrile / Water Gradient | Elution of compounds by varying solvent polarity. | acs.orgnih.gov |

| Detector | UV, MS | Detection based on UV absorbance or mass-to-charge ratio. | acs.orgmdpi.com |

| Additive | Phosphoric Acid or Formic Acid | Improves peak shape and provides ions for MS detection. | acs.orgnih.gov |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. When a beam of X-rays strikes a crystal, it is diffracted into specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms.

Detailed Research Findings: For a compound like 2,2'-Methylenebis(1,3-dioxolane), XRD would be the definitive method to determine its crystal structure if it exists in a solid, crystalline form at room temperature. The analysis would yield precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The data obtained includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. jawoollam.com For example, structural analysis of related five-membered ring compounds like 2,5-dihydrothiophene (B159602) 1,1-dioxide revealed a perfectly planar ring structure. jawoollam.com In the context of polymers derived from 2,2'-Methylenebis(1,3-dioxolane), XRD is invaluable for assessing the degree of crystallinity, identifying polymorphic forms, and determining the morphology, such as the arrangement of crystalline lamellae.

Table 3: Information Obtainable from XRD Analysis

| Parameter | Description | Application |

| Crystal System | One of seven crystal systems (e.g., Orthorhombic, Monoclinic). jawoollam.com | Fundamental classification of the crystal's symmetry. |

| Space Group | Describes the symmetry elements of the unit cell. jawoollam.com | Provides a complete description of the crystal's internal symmetry. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal lattice. jawoollam.com | Defines the size and shape of the fundamental repeating block. |

| Atomic Coordinates | The position of each atom within the unit cell. | Allows for the determination of molecular structure, bond lengths, and angles. |

| Percent Crystallinity | The weight or volume fraction of the crystalline phase in a semi-crystalline polymer. | Quantifies the degree of order in a polymeric material. |

Other Advanced Analytical Methods

Dynamic Light Scattering (DLS) for Solution Properties of Polymers

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles or polymers in solution. numberanalytics.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations arise from the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones.

Detailed Research Findings: For polymers synthesized from 2,2'-Methylenebis(1,3-dioxolane), DLS would be an essential tool for characterizing their behavior in solution. The primary measurement yields the hydrodynamic radius (Rh) of the polymer coils, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer molecule. numberanalytics.com DLS is also used to determine the polydispersity index (PDI), a measure of the broadness of the size distribution. numberanalytics.com The technique is highly sensitive to the formation of aggregates, making it useful for studying the stability of polymer solutions. Studies on various polymers demonstrate that DLS can effectively track changes in particle size with varying concentrations or environmental conditions. numberanalytics.com

Table 4: Key Parameters from DLS Analysis of Polymers

| Parameter | Definition | Significance | References |

| Hydrodynamic Radius (Rh) | The radius of a sphere that has the same translational diffusion coefficient as the particle being measured. | Provides information on the size of the polymer coil in solution, including any associated solvent shell. | numberanalytics.com |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes of particles in a mixture. | Indicates the uniformity of the polymer chain sizes. A value < 0.1 is typically considered monodisperse. | numberanalytics.com |

| Size Distribution | A plot of the relative intensity or volume of particles versus their size. | Visualizes the distribution of polymer sizes in the sample, identifying multiple populations or aggregation. | numberanalytics.com |

Surface Analysis Techniques (e.g., Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS))

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost 1-2 nanometers of a solid surface. The technique involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated by their mass-to-charge ratio.

Detailed Research Findings: ToF-SIMS is exceptionally well-suited for the surface analysis of thin films or materials incorporating 2,2'-Methylenebis(1,3-dioxolane). Its high mass resolution allows for the differentiation of isobaric peaks—those with the same nominal mass but different elemental compositions. The technique can be used to generate detailed mass spectra of the surface, create 2D images of the lateral distribution of specific chemical species, or perform depth profiling to analyze the composition as a function of depth. In polymer science, ToF-SIMS is used to identify surface contamination, study the surface segregation of components in polymer blends, and confirm the presence of specific functional groups on a modified surface. For a polymer containing 2,2'-Methylenebis(1,3-dioxolane) units, ToF-SIMS could identify characteristic fragment ions, confirming its presence and distribution at the material's surface.

Table 5: Capabilities of ToF-SIMS for Surface Characterization

| Capability | Description | Application Example | References |

| High Surface Sensitivity | Analysis depth of ~1 nm. | Detecting monolayer contaminants or surface modification. | |

| Molecular Information | Detects molecular fragment ions characteristic of the surface chemistry. | Identifying polymer repeat units or functional groups on the surface. | |

| High Mass Resolution | Ability to separate ions with very similar masses (e.g., C₂H₄⁺ vs. CO⁺). | Unambiguous identification of surface species. | |

| Chemical Imaging | Maps the lateral distribution of elements and molecules on the surface. | Visualizing phase separation in a polymer blend or locating defects. | |

| Depth Profiling | Sputters away the surface with a second ion beam to analyze composition as a function of depth. | Characterizing the layer structure of a multi-layer thin film. |

Ellipsometry for Film Thickness Determination

Ellipsometry is a non-destructive and highly sensitive optical technique for determining the thickness and optical constants (refractive index and extinction coefficient) of thin films. It measures the change in the polarization state of light upon reflection from a sample surface. Because it is an optical method, it requires no vacuum and can be used for in situ measurements.

Detailed Research Findings: For polymers derived from 2,2'-Methylenebis(1,3-dioxolane), ellipsometry would be the primary method for accurately measuring the thickness of thin films prepared by methods such as spin-coating or casting. The technique is sensitive to film thicknesses from a single nanometer to several micrometers. nih.gov Spectroscopic ellipsometry, which measures the ellipsometric parameters (Ψ and Δ) as a function of wavelength, provides a richer dataset that allows for more complex models. By fitting the experimental data to a suitable optical model (e.g., a Cauchy layer on a silicon substrate), one can simultaneously determine the film thickness and its refractive index. acs.org This is crucial for applications in coatings, electronics, and biomaterials where precise control over film thickness is essential. The high sensitivity of the ellipsometric angle Δ makes the technique particularly powerful for characterizing ultra-thin films, down to the sub-monolayer level.

Table 6: Principles and Applications of Ellipsometry

| Feature | Description | Relevance to Polymer Films | References |

| Measurement Principle | Measures the change in polarization (Ψ and Δ) of light reflected from a surface. | Non-destructive and highly sensitive to film properties. | nih.gov |

| Primary Outputs | Film thickness and optical constants (refractive index n, extinction coefficient k). | Fundamental parameters for optical and electronic applications. | |

| Thickness Range | Sub-nanometer to several micrometers. | Applicable to a wide range of polymer film applications. | nih.gov |

| Modeling | Requires fitting experimental data to an optical model of the sample stack (e.g., substrate/film/ambient). | Allows for characterization of multi-layer structures and surface roughness. | acs.org |

| In Situ Capability | Measurements can be performed in real-time during film deposition or processing. | Enables monitoring of processes like swelling, etching, or thermal transitions. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,2'-Methylenebis(1,3-dioxolane). These methods allow for the determination of molecular orbitals, charge distributions, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. For acetals and related compounds, DFT methods, particularly B3LYP and MPW1PW91, have been successfully used to calculate various properties. nih.govresearchgate.net

DFT calculations can be employed to optimize the ground-state geometry of 2,2'-Methylenebis(1,3-dioxolane), providing detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute spectroscopic data, such as NMR chemical shifts. For instance, studies on other acetals have shown that DFT calculations can accurately predict 13C NMR chemical shifts, which is invaluable for structure verification. nih.gov An empirical equation has been developed to correlate calculated isotropic shieldings with experimental chemical shifts, enhancing the predictive power of these computational methods. nih.gov

Table 1: Representative DFT Functionals for Acetal (B89532) Analysis

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid-GGA | Geometry optimization, vibrational frequencies, electronic properties. |

| MPW1PW91 | Hybrid-GGA | Accurate prediction of NMR chemical shifts and thermochemistry. nih.govresearchgate.net |

| PBEPBE | GGA | Often used for solid-state systems, but also applied to molecular systems. researchgate.net |

| ωB97XD | Range-separated Hybrid-GGA with dispersion | Provides reliable calculations for a wide range of molecular properties, including geometries and energies. |

Ab Initio Methodologies for Energetics and Transition States

Ab initio methods, which are based on first principles without empirical parameterization, are crucial for obtaining highly accurate energetic information and for studying reaction mechanisms. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide benchmark data.

For 2,2'-Methylenebis(1,3-dioxolane), ab initio calculations would be instrumental in investigating the energetics of different conformations and the transition states of potential reactions, such as hydrolysis. These methods can precisely calculate the energy barriers for bond-breaking and bond-forming processes, offering a detailed picture of the reaction pathways. For example, in the study of related acetals, ab initio methods have been used to explore the potential energy surfaces of decomposition reactions.

Basis Set Optimization and Method Validation

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which describes the atomic orbitals. For molecules containing first and second-row atoms like carbon and oxygen, Pople-style basis sets such as the 6-31G and 6-311G series are commonly employed. researchgate.netnih.gov The addition of polarization functions (e.g., (d,p)) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially in systems with lone pairs and for calculating properties like NMR shieldings. nih.govresearchgate.net

Validation studies on similar organic molecules have shown that basis sets like 6-311++G(2df,2pd) can provide satisfactory results for various molecular parameters when used with appropriate DFT or ab initio methods. nih.gov For achieving high accuracy, particularly for energetic properties, larger basis sets like the correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often the gold standard, though they come with a significantly higher computational cost. nih.gov The choice of basis set represents a trade-off between accuracy and computational feasibility.

Table 2: Common Basis Sets for Organic Molecule Calculations

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G(d,p) | Double-zeta with polarization | A good starting point for geometry optimizations. researchgate.net |

| 6-311++G(d,p) | Triple-zeta with diffuse and polarization functions | Offers improved accuracy for energies and properties involving anions or lone pairs. researchgate.net |

| aug-cc-pVDZ/TZ | Correlation-consistent with diffuse functions | High accuracy for a wide range of properties, often used for benchmarking. nih.gov |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior and conformational landscape of 2,2'-Methylenebis(1,3-dioxolane).

Reaction Dynamics and Pathway Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 2,2'-Methylenebis(1,3-dioxolane), a key reaction to consider is its hydrolysis, which would involve the cleavage of the acetal groups. The general mechanism for acetal hydrolysis is well-established and proceeds via protonation of an oxygen atom, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which can then be further hydrolyzed to the corresponding aldehyde or ketone.

In the case of 2,2'-Methylenebis(1,3-dioxolane), this process would occur sequentially at both dioxolane rings. Computational studies can model this entire reaction pathway, identifying the structures of all intermediates and transition states. By calculating the activation energies for each step, the rate-determining step of the hydrolysis can be identified. DFT methods have been effectively used to study the thermal decomposition of related 1,3-dioxolane (B20135) compounds, demonstrating their utility in understanding reaction mechanisms. researchgate.net

Structure-Reactivity and Structure-Property Correlation Studies

Computational chemistry provides valuable tools for understanding the relationship between the molecular structure of a compound and its reactivity and physical properties. Through methods like Density Functional Theory (DFT), researchers can calculate various molecular descriptors and correlate them with experimental observations. These studies can elucidate reaction mechanisms, predict stability, and guide the design of new molecules with desired characteristics.

For 2,2'-Methylenebis(1,3-dioxolane), a structure-property correlation study would likely involve calculating properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP, for example, is a useful tool for predicting sites of electrophilic and nucleophilic attack, thus providing insight into the compound's reactivity. The distribution of electron density, governed by the electronegative oxygen atoms in the dioxolane rings and the methylene (B1212753) bridge, would be a key determinant of its chemical behavior. The presence of two dioxolane rings connected by a methylene group suggests that the reactivity at one ring could be influenced by the presence of the other, a factor that could be quantitatively assessed through computational models.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical and computational chemistry used to explain and predict the reactivity of chemical species. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orglibretexts.org The energy and spatial distribution of these frontier orbitals are crucial in determining the feasibility and regioselectivity of a chemical reaction. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and reactivity. ajchem-a.com

Specific applications of FMO theory to 2,2'-Methylenebis(1,3-dioxolane) have not been detailed in the available scientific literature. However, a theoretical investigation would involve calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound.

Hypothetical FMO Analysis of 2,2'-Methylenebis(1,3-dioxolane):

A computational analysis would likely reveal that the HOMO is primarily localized on the oxygen atoms of the dioxolane rings, owing to their lone pairs of electrons. This would suggest that the initial sites of electrophilic attack would be these oxygen atoms. The LUMO, conversely, would likely be distributed across the C-O bonds and the methylene bridge, indicating the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) would provide a quantitative measure of the molecule's reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net By calculating the HOMO-LUMO gap, one could compare the reactivity of 2,2'-Methylenebis(1,3-dioxolane) with other related compounds.

FMO theory is also instrumental in understanding pericyclic reactions, such as cycloadditions. wikipedia.org While not a typical reaction for this class of compounds, analyzing the symmetry and energy of the frontier orbitals would be essential if considering its potential participation in such transformations.

The table below presents hypothetical data that would be generated in a computational study of 2,2'-Methylenebis(1,3-dioxolane), based on principles of FMO theory.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | - | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |